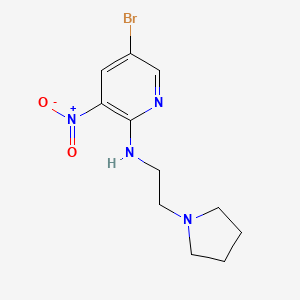
2-bromo-3-ethylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-ethylbenzenamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 3-nitroethylbenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-ethylaniline.
Bromination: Finally, bromination of 3-ethylaniline at the ortho position relative to the amino group yields this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.
Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.
Reduction: Products include 2-bromo-3-ethylcyclohexylamine.
Aplicaciones Científicas De Investigación
2-bromo-3-ethylbenzenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .
Comparación Con Compuestos Similares
2-Bromoaniline: Similar structure but lacks the ethyl group.
3-Bromo-2-ethylaniline: Bromine and ethyl groups are interchanged.
2-Chloro-3-ethylaniline: Chlorine replaces bromine.
Uniqueness: 2-bromo-3-ethylbenzenamine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C8H10BrN |
|---|---|
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
2-bromo-3-ethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3 |
Clave InChI |
RPOZCUVHEOGDCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)N)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B8590245.png)






